N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-fluoro-4-methoxybenzamide
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Overview
Description
N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-fluoro-4-methoxybenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a pyridine ring, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-fluoro-4-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is acetylated using acetic anhydride under reflux conditions.
Pyridine Derivative Synthesis: The pyridine ring is synthesized through a series of reactions involving halogenation and nucleophilic substitution.
Coupling Reaction: The piperazine and pyridine intermediates are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Assembly: The coupled product is then reacted with 3-fluoro-4-methoxybenzoyl chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-fluoro-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, making it a potential antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Investigated as an acetylcholinesterase inhibitor for Alzheimer’s disease.
Uniqueness
N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-fluoro-4-methoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-fluoro-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3/c1-14(26)24-8-10-25(11-9-24)19-16(4-3-7-22-19)13-23-20(27)15-5-6-18(28-2)17(21)12-15/h3-7,12H,8-11,13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBODKGWIJDCJLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CNC(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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